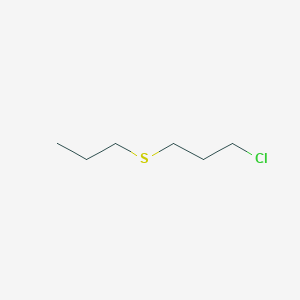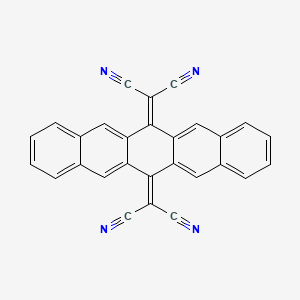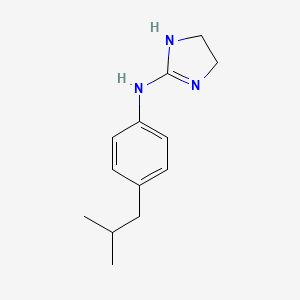
1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(2-methylpropyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(2-methylpropyl)phenyl)- is a compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(2-methylpropyl)phenyl)- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate amines and aldehydes under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Solvent recovery and recycling are also important aspects of the industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(2-methylpropyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of saturated or partially saturated derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing new substituents at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that may involve catalysts or specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acids, while substitution reactions can produce a variety of substituted imidazoles with different functional groups.
Scientific Research Applications
1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(2-methylpropyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(2-methylpropyl)phenyl)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter gene expression, or disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1H-Imidazole: The parent compound with a simpler structure, widely used in various chemical and biological applications.
2-Methylimidazole: A methyl-substituted derivative with distinct chemical properties and applications.
4,5-Dihydroimidazole: A partially saturated imidazole with different reactivity and biological activity.
Uniqueness: 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(2-methylpropyl)phenyl)- is unique due to the specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the 4-(2-methylpropyl)phenyl group enhances its lipophilicity and potential interactions with hydrophobic targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
120570-59-4 |
|---|---|
Molecular Formula |
C13H19N3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C13H19N3/c1-10(2)9-11-3-5-12(6-4-11)16-13-14-7-8-15-13/h3-6,10H,7-9H2,1-2H3,(H2,14,15,16) |
InChI Key |
VKSYBUBFDSVUQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)NC2=NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


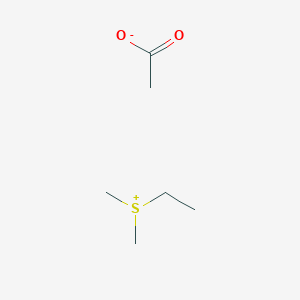
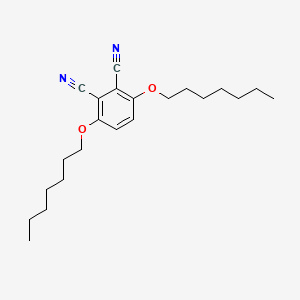

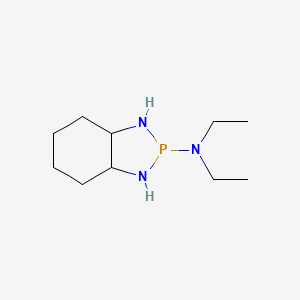
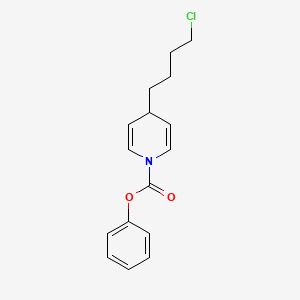
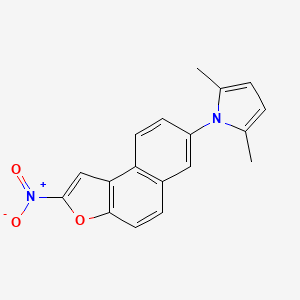
![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)



![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
